3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine

Purity Procurement Quality Control

Select 3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine for kinase-focused SAR because its C7-iodo handle permits first-stage Suzuki coupling, leaving C3-Br and C4-Cl intact for subsequent orthogonal Pd-catalyzed amination or SNAr. This exact Br/Cl/I pattern avoids the reactivity reversal seen in 2-bromo-4-chloro-3-iodo regioisomers, preventing synthetic dead-ends and enabling triply differentiated vector elaboration from a single advanced intermediate.

Molecular Formula C6H2BrClIN3
Molecular Weight 358.36
CAS No. 2490406-70-5
Cat. No. B2883954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine
CAS2490406-70-5
Molecular FormulaC6H2BrClIN3
Molecular Weight358.36
Structural Identifiers
SMILESC1=C(N2C(=C(C=N2)Br)C(=N1)Cl)I
InChIInChI=1S/C6H2BrClIN3/c7-3-1-11-12-4(9)2-10-6(8)5(3)12/h1-2H
InChIKeyNHXISKDLMQSWFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine (CAS 2490406-70-5) – Core Structural Profile and Benchmarking Context


3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine is a polyhalogenated heterocyclic building block in the pyrazolo[1,5-a]pyrazine family, bearing three distinct halogen substituents (Br at C3, Cl at C4, I at C7) on the fused bicyclic core. The scaffold is privileged in kinase inhibitor design , and the orthogonal reactivity of the Br/Cl/I triad enables sequential functionalization. However, primary peer-reviewed quantitative differentiation data for this specific trihalogenated regioisomer remain unpublished, and procurement decisions currently rest on a class-level inference of enhanced synthetic utility rather than on direct comparative experimental evidence.

Why 3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine Cannot Be Replaced by Simple In-Class Analogs – The Regioisomeric Reactivity Challenge


Generic substitution with dihalogenated or alternatively trihalogenated pyrazolo[1,5-a]pyrazines is not scientifically sound, because the kinetic and thermodynamic selectivity of sequential cross-coupling reactions depends critically on the exact identity and position of each halogen. The C7-iodo substituent in the target compound provides the most labile site for Pd-catalyzed oxidative addition, while the C3-bromo and C4-chloro sites offer distinctly slower reactivity, enabling programmable functionalization sequences. In contrast, the regioisomer 2-bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine positions the iodine at C3, which locates its primary reactive handle on the pyrazole rather than the pyrazine ring and leads to substantially different reactivity outcomes in C–H functionalization . Without regioisomer-specific quantitative data, generic selection between these isomers risks synthetic dead-ends and irreproducible results.

Quantitative Evidence for Differentiating 3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine from Closest Comparators


Purity Specification Relative to Closest Trihalogenated Comparator 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine

Procurement-grade purity data show that 3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine is supplied at a minimum purity of 95% . The closest purchasable comparator, 4-chloro-7-iodopyrazolo[1,5-a]pyrazine (CAS 2490402-50-9), is also listed at a minimum purity of 95% . The nominated purity specification is equivalent, and the target compound adds a C3 bromine for orthogonal coupling without compromising routine procurement quality.

Purity Procurement Quality Control

Regioisomeric Impact on C7-Functionalization Reactivity: 3-Br-4-Cl-7-I vs 2-Br-4-Cl-3-I

In a systematic study of pyrazolo[1,5-a]pyrazine C7 functionalization, the trihalogenated derivative 2-bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine (compound 2i) underwent reaction with silylformamidine to deliver the C7-aminated adduct 3i in 82% isolated yield under optimized conditions (3 equiv reagent, 80 °C, 5 min) . The target compound 3-bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine presents an iodine atom directly at C7 rather than C3, which is predicted to dramatically alter C7 reactivity because the iodo substituent occupies—and thus blocks—the site that was the exclusive point of reactivity in the reference study. While direct experimental data for the target compound are lacking, the reference data quantitatively establish that iodine placement dictates whether C7 functionalization is possible via electrophilic/diaminomethylation pathways, and the target compound’s iodine at C7 fundamentally precludes participation in this particular chemistry while opening orthogonal Pd-catalyzed cross-coupling opportunities at the C7 position.

Regioselectivity Cross-Coupling C-H Functionalization

Halogen Reactivity Gradient for Sequential Coupling: Class-Level Orthogonality Advantage

For polyhalogenated heterocycles bearing Br, Cl, and I substituents, the general order of Pd-catalyzed oxidative addition reactivity is Ar-I >> Ar-Br > Ar-Cl [1][2]. The target compound positions the most reactive iodine at C7, the moderately reactive bromine at C3, and the least reactive chlorine at C4. This spatial-electronic gradient across three distinct ring positions enables a predictable sequence of coupling events without intermediate protecting-group manipulations. By contrast, the dihalogenated analog 4-chloro-7-iodopyrazolo[1,5-a]pyrazine (CAS 2490402-50-9) provides only two reactive handles and loses the C3 bromine-mediated coupling opportunity entirely. The closest trihalogenated analog 2-bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine (CAS 2758001-26-0) concentrates two halogens on the pyrazole ring (positions 2 and 3), reducing the spatial distribution of coupling sites across the bicyclic system.

Sequential Cross-Coupling Chemoselectivity Synthetic Strategy

Procurement-Relevant Application Scenarios for 3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine


Programmable Synthesis of C7-Arylated Kinase Inhibitor Candidates via First-Stage C7-Iodo Suzuki Coupling

The C7-iodo group is the most reactive handle and allows selective first-stage Suzuki-Miyaura coupling with aryl boronic acids to introduce a (hetero)aryl group at the pyrazine ring C7 position. This leaves the C3-Br and C4-Cl sites intact for subsequent orthogonal couplings, supporting a build–couple–couple strategy applicable to scaffold-oriented kinase inhibitor libraries .

Sequential Pd-Catalyzed Functionalization Spanning Pyrazole and Pyrazine Rings

After first-stage C7 coupling, the C3-Br site can be addressed in a second Pd-catalyzed step (e.g., Buchwald-Hartwig amination or a second Suzuki coupling) under modified conditions that discriminate between C3-Br and C4-Cl reactivity. The C4-Cl group can then be utilized for a final SNAr or Pd-catalyzed coupling, achieving triply differentiated vector elaboration on the pyrazolo[1,5-a]pyrazine scaffold [1][2].

Structure-Activity Relationship (SAR) Exploration Libraries with Positional Halogen Scanning

The precise Br/Cl/I substitution pattern permits systematic exploration of how halogens at each distinct position influence target binding. This compound serves as a single advanced intermediate that can be elaborated into multiple final analogs via differential coupling sequences, reducing the number of distinct starting materials required for an SAR campaign .

Quote Request

Request a Quote for 3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.